molecular formula C7H10N4O B028358 3,4-Diaminobenzhydrazide CAS No. 103956-09-8

3,4-Diaminobenzhydrazide

Cat. No. B028358
M. Wt: 166.18 g/mol
InChI Key: YGCXQTYRSKMILM-UHFFFAOYSA-N
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Description

3,4-Diaminobenzhydrazide is a chemical compound of significant interest in various fields of chemistry and materials science due to its unique molecular structure and properties. This compound has been studied for its potential applications in various areas, though this summary focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 3,4-Diaminobenzhydrazide often involves multiple steps, including esterification, oxazole formation, nitration, oxazole ring-opening, and reduction processes. For example, 4,4'-Diaminobenzil, a related compound, is synthesized from benzoin through a series of steps with an overall product yield of up to 61% (Gao Yan-min, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Diaminobenzhydrazide is often confirmed using techniques like X-ray analysis, DFT calculations, and spectroscopic methods. For instance, the crystal structure and molecular docking studies of certain hydrazide compounds provide insights into their molecular configurations (Karrouchi et al., 2021).

Chemical Reactions and Properties

The reactivity of hydrazide compounds can be explored through various chemical reactions, including cascade reactions and cycloadditions. For example, 3-diazoindolin-2-imines, related to 3,4-Diaminobenzhydrazide, can be constructed from indoles and sulfonylazides via 1,3-dipolar cycloaddition and subsequent reactions (Sheng et al., 2014).

Physical Properties Analysis

The physical properties of hydrazide derivatives can vary significantly based on their molecular structure. Crystallographic studies and computational analysis can provide insights into these properties, as seen in studies of related compounds (Seth et al., 2015).

Chemical Properties Analysis

The chemical properties of 3,4-Diaminobenzhydrazide-like compounds can be characterized through their reactions with other chemical entities and their behavior under various conditions. For instance, the reaction of related compounds with different reactants can lead to the formation of new derivatives with varied chemical properties (Wang et al., 2011).

Scientific Research Applications

  • Histochemistry and Cytochemistry : 3,3'-Diaminobenzidine (DAB) is utilized in histochemistry and cytochemistry for demonstrating oxidative enzymes and hemoproteins, tracer experiments, immunocytochemistry, and non-enzymic DAB oxidation methods (Litwin, 1979).

  • Nanotechnology and Environmental Analysis : 3,4-Diaminobenzenethiol serves as a ligand for gold nanoparticles, enabling rapid detection of copper ions in water. This offers a straightforward method for analyzing Cu2+ (Zhang et al., 2016).

  • Neuroscience Research : 3,4-Diaminopyridine selectively blocks potassium channels in squid axon membranes, which is crucial for studying membrane ionic channels (Kirsch & Narahashi, 1978).

  • Medical Applications : 3,4-Diaminopyridine (DAP) may modulate brain motor activity in patients with multiple sclerosis, likely enhancing excitatory synaptic transmission (Mainero et al., 2004).

  • Corrosion Inhibition : 3,4-Diaminobenzonitrile effectively inhibits steel corrosion, indicating its application in reducing metal degradation (Sığırcık et al., 2016).

  • Explosive Materials : 3,4-Di(nitramino)furazan is a highly energetic compound with potential applications as a powerful explosive and a possible catalyst for chemical reactions (Tang et al., 2015).

  • Chemiluminescence in Analytical Chemistry : 4,5-Diaminophthalhydrazide dihydrochloride acts as a highly sensitive chemiluminescence derivatization reagent for α-keto acids in liquid chromatography (Ishida et al., 1990).

  • Pharmacology and Disease Treatment : 3,4-Diaminopyridine shows effectiveness in treating neuromuscular and autonomic nervous system disorders in patients with Lambert-Eaton syndrome (Lundh et al., 1984).

Safety And Hazards

3,4-Diaminobenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

3,4-diaminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXQTYRSKMILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403987
Record name 3,4-Diaminobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzhydrazide

CAS RN

103956-09-8
Record name 3,4-Diaminobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diaminobenzhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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